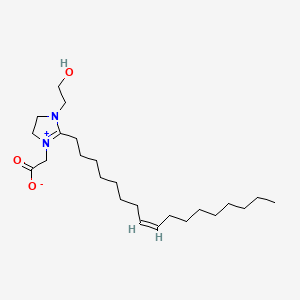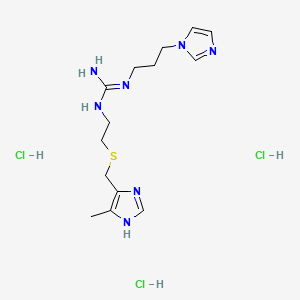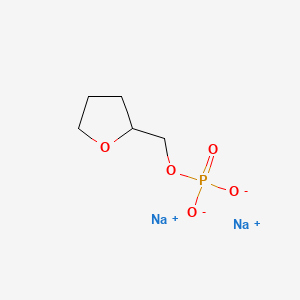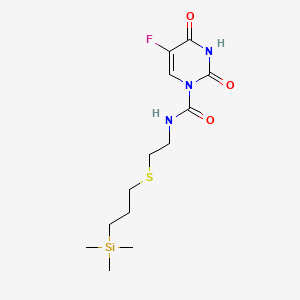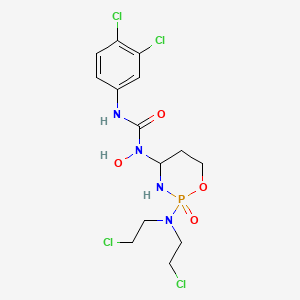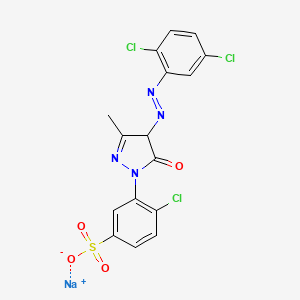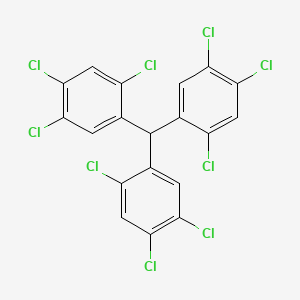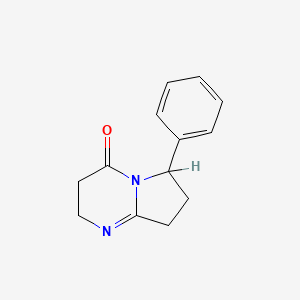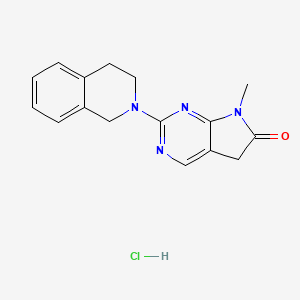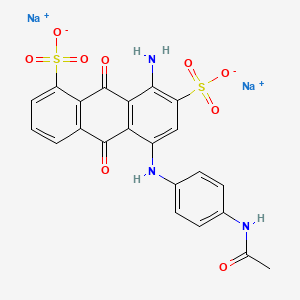
Disodium 5-(p-acetamidoanilino)-8-amino-9,10-dihydro-9,10-dioxoanthracene-1,7-disulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium 5-(p-acetamidoanilino)-8-amino-9,10-dihydro-9,10-dioxoanthracene-1,7-disulphonate is a complex organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications, particularly in the fields of dyeing, medicine, and as intermediates in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium 5-(p-acetamidoanilino)-8-amino-9,10-dihydro-9,10-dioxoanthracene-1,7-disulphonate typically involves the reaction of anthraquinone derivatives with appropriate amines and sulfonating agents. The process often requires controlled conditions such as specific temperatures, pH levels, and catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process is monitored to maintain the purity and yield of the product. Techniques such as crystallization, filtration, and drying are employed to isolate and purify the final compound .
Chemical Reactions Analysis
Types of Reactions
Disodium 5-(p-acetamidoanilino)-8-amino-9,10-dihydro-9,10-dioxoanthracene-1,7-disulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The amino and acetamido groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different quinone derivatives, while substitution reactions can produce a variety of substituted anthraquinone compounds .
Scientific Research Applications
Disodium 5-(p-acetamidoanilino)-8-amino-9,10-dihydro-9,10-dioxoanthracene-1,7-disulphonate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents.
Industry: It is utilized in the dyeing industry for producing various dyes and pigments.
Mechanism of Action
The mechanism of action of disodium 5-(p-acetamidoanilino)-8-amino-9,10-dihydro-9,10-dioxoanthracene-1,7-disulphonate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to its biological effects. For instance, it may target topoisomerases and kinases, which are crucial for cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
9,10-Anthracenedione, 1,4-bis(methylamino)-: Another anthraquinone derivative with similar chemical properties.
1-(p-Acetamidoanilino)-4-hydroxyanthraquinone: Shares structural similarities and is used in similar applications.
Uniqueness
Disodium 5-(p-acetamidoanilino)-8-amino-9,10-dihydro-9,10-dioxoanthracene-1,7-disulphonate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its disulphonate groups enhance its solubility in water, making it suitable for various industrial and research applications .
Properties
CAS No. |
6406-75-3 |
|---|---|
Molecular Formula |
C22H15N3Na2O9S2 |
Molecular Weight |
575.5 g/mol |
IUPAC Name |
disodium;5-(4-acetamidoanilino)-8-amino-9,10-dioxoanthracene-1,7-disulfonate |
InChI |
InChI=1S/C22H17N3O9S2.2Na/c1-10(26)24-11-5-7-12(8-6-11)25-14-9-16(36(32,33)34)20(23)19-18(14)21(27)13-3-2-4-15(35(29,30)31)17(13)22(19)28;;/h2-9,25H,23H2,1H3,(H,24,26)(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2 |
InChI Key |
OTJXMJHWJNQOMR-UHFFFAOYSA-L |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=C(C3=O)C(=CC=C4)S(=O)(=O)[O-])N)S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


